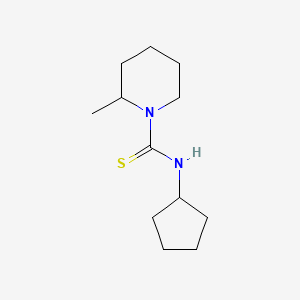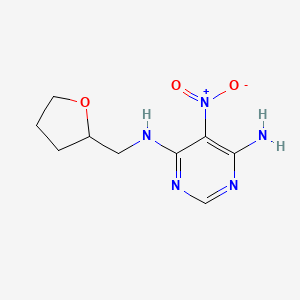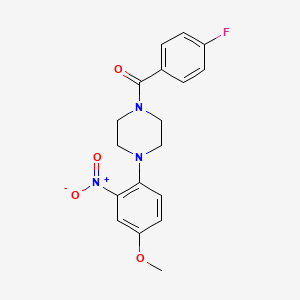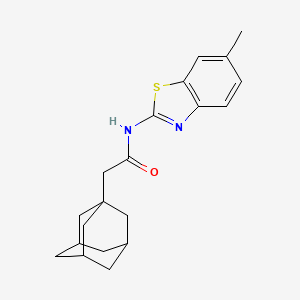![molecular formula C20H30N2O6 B4143627 1-[2-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4143627.png)
1-[2-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Overview
Description
1-{2-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl}-1-propanone oxalate is a complex organic compound that features a piperazine ring, a phenyl group, and an oxalate moiety
Preparation Methods
The synthesis of 1-[2-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid typically involves multiple steps. The initial step often includes the formation of the piperazine ring, followed by the introduction of the ethyl group. The phenyl group is then attached via a propoxy linker. The final step involves the formation of the oxalate salt. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and controlled temperature settings .
Chemical Reactions Analysis
1-{2-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl}-1-propanone oxalate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-{2-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl}-1-propanone oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[2-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The phenyl group may enhance the compound’s binding affinity, while the oxalate moiety can influence its solubility and stability .
Comparison with Similar Compounds
1-{2-[3-(4-Ethyl-1-piperazinyl)propoxy]phenyl}-1-propanone oxalate can be compared to other compounds with similar structures, such as:
1-{2,4-Bis[3-(4-phenyl-1-piperazinyl)propoxy]phenyl}ethanone: This compound has a similar piperazine and phenyl structure but differs in the substitution pattern.
1-(2-Hydroxy-4-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy]-3-propylphenyl)ethanone: This compound features additional hydroxyethyl groups, which can alter its chemical properties. The uniqueness of 1-[2-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid lies in its specific substitution pattern and the presence of the oxalate moiety, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-[2-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]propan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-3-17(21)16-8-5-6-9-18(16)22-15-7-10-20-13-11-19(4-2)12-14-20;3-1(4)2(5)6/h5-6,8-9H,3-4,7,10-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNOIUPQGRTCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2CCN(CC2)CC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazole](/img/structure/B4143544.png)

![N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4143559.png)

![2-(4-fluorobenzyl)-7-methyl-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4143565.png)
![3-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline;hydrochloride](/img/structure/B4143580.png)


![1-[3-(2-Ethoxyphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143598.png)
![1-[2-(2,5-Dimethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4143601.png)
![N-1-adamantyl-2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4143605.png)
![4-allyl-3-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4143612.png)
![N-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4143620.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4143630.png)
